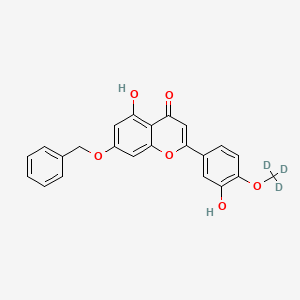

7-O-Benzyldiosmetine-d3

Description

Contextualization of Diosmetin (B1670712) and its Chemically Modified Derivatives in Contemporary Chemical Biology

Diosmetin, a naturally occurring O-methylated flavone (B191248) found in various citrus fruits and herbs, has garnered considerable attention for its diverse biological activities. mdpi.comnih.gov It is a member of the flavonoid family, a large group of polyphenolic phytochemicals associated with numerous health benefits. nih.gov The inherent properties of diosmetin have spurred the synthesis of numerous derivatives to enhance its activity, solubility, and bioavailability. mdpi.com Modifications to the diosmetin structure, such as O-alkylation and glycosylation, are key areas of research aimed at developing new therapeutic agents and dietary supplements. mdpi.comsioc-journal.cn These chemical alterations can lead to increased biological potency and even novel biological activities. mdpi.com

Rationale for Strategic O-Benzylation in Flavonoid Synthesis and Research

The introduction of a benzyl (B1604629) group at the 7-position of the diosmetin structure, a process known as O-benzylation, is a strategic chemical modification. This process typically involves reacting diosmetin with benzyl chloride in the presence of a base. The benzyl ether group at the 7-position can enhance the compound's chemical properties. smolecule.com Research has indicated that substitutions at the 7-position of the flavonoid molecule are crucial for increasing certain biological activities. mdpi.com O-benzylation is one of several O-alkylation strategies, alongside O-methylation and the introduction of other alkyl groups, used to create a library of flavonoid derivatives for biological screening. sioc-journal.cnresearchgate.net

Fundamental Principles and Research Utility of Stable Isotope Incorporation (d3) in Chemical and Biochemical Investigations

Stable isotope labeling, particularly the incorporation of deuterium (B1214612) (d), is a powerful technique in chemical and biochemical analysis. nih.gov The replacement of hydrogen atoms with deuterium atoms creates a heavier, stable isotopologue of the parent molecule. In 7-O-Benzyldiosmetine-d3, the "d3" signifies the presence of three deuterium atoms, typically on the methoxy (B1213986) group. pharmaffiliates.comcaymanchem.com

The primary utility of deuterated compounds lies in their application as internal standards in quantitative analysis, especially in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com Since the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it can accurately account for variations in sample preparation and matrix effects during analysis. nih.govfrontiersin.org This stable isotope dilution analysis (SIDA) is considered the gold standard for its ability to provide highly accurate and precise quantification of analytes in complex biological matrices. nih.govresearchgate.net The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also lead to a slower rate of metabolism for deuterated drugs, potentially enhancing their bioavailability. nih.gov

Overview of Current Research Landscape and Key Research Gaps for this compound

The current research landscape for this compound is primarily centered on its role as an internal standard for the quantification of diosmetin and its metabolites. caymanchem.com While the synthesis and application of various deuterated flavonoids for analytical purposes are documented, specific in-depth studies on the biological activities or metabolic fate of this compound itself are not extensively published. nih.govnih.govresearchgate.net

A significant research gap exists in understanding how the combination of O-benzylation and deuteration in this compound might influence its own biological profile. While deuteration is known to potentially enhance the anti-tumor and anti-inflammatory effects of some flavonoids, this has not been specifically investigated for this compound. nih.gov Further research is needed to explore the potential synergistic or altered biological activities resulting from these specific chemical modifications. Additionally, while the synthesis of various diosmetin derivatives is an active area of research, the exploration of the unique properties of this dual-modified compound remains an open avenue for investigation. sioc-journal.cnresearchgate.netnih.gov

Detailed Research Findings

The chemical properties and synthesis of this compound are central to its application in research.

| Property | Value |

| Chemical Name | 7-(Benzyloxy)-5-hydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)-4H-chromen-4-one |

| CAS Number | 2469626-57-9 |

| Molecular Formula | C23H15D3O6 |

| Molecular Weight | 393.40 |

| Appearance | Yellow Solid |

| Storage | 2-8°C Refrigerator |

| Unlabeled CAS | 159355-57-4 |

| Data sourced from Pharmaffiliates. pharmaffiliates.com |

The synthesis of this compound involves a multi-step process. The foundational reaction is the O-benzylation of diosmetin, which is achieved by reacting diosmetin with benzyl chloride in the presence of a base like potassium carbonate. smolecule.com The deuterated methoxy group is introduced using a deuterated methylating agent.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18O6 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C23H18O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-12,24-25H,13H2,1H3/i1D3 |

InChI Key |

RVTCKYGFSPHTRQ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |

Origin of Product |

United States |

Advanced Synthetic Pathways and Deuterium Integration for 7 O Benzyldiosmetine D3

Precursor Selection and Chemical Synthesis Strategies for Diosmetin (B1670712) Scaffold Derivatization

The synthesis of 7-O-Benzyldiosmetine-d3 commences with the selection of an appropriate precursor that allows for selective modification at the desired positions. Luteolin (B72000) is an ideal starting material as it possesses the core flavonoid structure of diosmetin but with a free hydroxyl group at the 4'-position, which is methylated to form diosmetin. frontiersin.orgebi.ac.uk The synthetic strategy, therefore, focuses on the selective benzylation of the 7-hydroxyl group of luteolin, followed by the deuteromethylation of the 4'-hydroxyl group.

A key challenge in the derivatization of polyhydroxylated flavonoids like luteolin is achieving regioselectivity. The hydroxyl groups at positions 5, 7, 3', and 4' exhibit different acidities and steric hindrances, which can be exploited for selective reactions. For the targeted benzylation at the 7-position, a protecting group strategy is often employed to mask the more reactive hydroxyl groups. One effective method involves the use of borax (B76245) (sodium tetraborate) to form a complex with the catechol moiety (3',4'-dihydroxy) and the 5-hydroxyl group of luteolin. nih.gov This protection scheme leaves the 7-hydroxyl group as the primary site for alkylation.

The selective benzylation is typically achieved by reacting the protected luteolin with benzyl (B1604629) bromide (BnBr) in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion at the 7-position acts as a nucleophile, displacing the bromide from benzyl bromide.

Table 1: Key Reagents in the Synthesis of 7-O-Benzyl-luteolin

| Reagent | Role |

|---|---|

| Luteolin | Starting Material |

| Borax (Na₂B₄O₇·10H₂O) | Protecting Group |

| Benzyl Bromide (BnBr) | Benzylating Agent |

| Potassium Carbonate (K₂CO₃) | Base |

Following the successful benzylation, the borate (B1201080) protecting groups are removed under mild acidic conditions to yield 7-O-benzyl-luteolin, the direct precursor for the subsequent deuterium (B1214612) integration step.

Targeted Introduction of Deuterium at the Methoxy (B1213986) Group (d3) via Specific Synthetic Routes

With 7-O-benzyl-luteolin in hand, the next critical step is the introduction of the deuterium-labeled methyl group (d3) at the 4'-hydroxyl position to form this compound. This transformation is an O-methylation reaction where a deuterated methylating agent is used. Deuterated methyl iodide (CD₃I) is a commonly employed reagent for this purpose due to its high isotopic purity and reactivity.

The methylation of the catechol system in flavonoids can be regioselective. In many cases, the 4'-hydroxyl group is preferentially methylated over the 3'-hydroxyl group due to subtle differences in acidity and steric accessibility. nih.gov This selective methylation can be facilitated by carefully controlling the reaction conditions, such as the choice of base and solvent. A mild base like potassium carbonate is often sufficient to deprotonate the more acidic 4'-hydroxyl group, allowing it to react with the deuterated methyl iodide.

The reaction is typically carried out in an inert solvent, such as acetone (B3395972) or acetonitrile (B52724), at a controlled temperature to minimize side reactions. The nucleophilic attack of the 4'-phenoxide on the electrophilic carbon of CD₃I results in the formation of the deuterated methoxy group and completes the synthesis of the target molecule, this compound.

Table 2: Deuteromethylation Reaction Parameters

| Parameter | Condition |

|---|---|

| Precursor | 7-O-Benzyl-luteolin |

| Deuterating Agent | Deuterated Methyl Iodide (CD₃I) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone |

Optimization of Reaction Conditions for Isotopic Enrichment and Yield Maximization

To ensure the successful synthesis of this compound with high isotopic purity and in good yield, optimization of the reaction conditions at each step is paramount.

For the selective 7-O-benzylation , the molar ratio of luteolin to benzyl bromide and base is a critical factor. An excess of the alkylating agent can lead to non-selective reactions, while insufficient base can result in low conversion. The reaction temperature and time also play a significant role; prolonged reaction times or high temperatures may lead to the decomposition of the starting material or the formation of byproducts.

In the deuteromethylation step , the purity of the deuterated methyl iodide is crucial for achieving high isotopic enrichment in the final product. Commercially available CD₃I often has an isotopic purity of over 99.5%. To maximize the incorporation of the d3-methyl group, it is important to use a slight excess of the deuterating agent and to ensure anhydrous reaction conditions to prevent the hydrolysis of the reagent and the formation of non-deuterated methanol (B129727). The choice of base and its stoichiometry must be carefully considered to favor the methylation of the 4'-hydroxyl group.

The progress of both reactions can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of impurities.

Table 3: Optimization Factors and Their Impact

| Factor | Impact on Yield | Impact on Isotopic Enrichment |

|---|---|---|

| Purity of CD₃I | Minor | Major |

| Molar Ratio of Reagents | Major | Minor |

| Reaction Temperature | Major | Minor |

| Reaction Time | Major | Minor |

Purification Methodologies for High-Purity this compound

After the synthesis is complete, a multi-step purification process is necessary to isolate this compound in high purity. The crude reaction mixture will likely contain the desired product, unreacted starting materials (7-O-benzyl-luteolin), the non-deuterated analog (7-O-Benzyldiosmetine), partially deuterated species (d1 and d2), and other reaction byproducts.

The initial workup typically involves quenching the reaction, followed by an extraction to separate the organic products from inorganic salts. The organic layer is then concentrated to yield the crude product.

Column chromatography is a standard technique for the initial purification of flavonoids. Silica gel is a common stationary phase, and a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the components based on their polarity. researchgate.net This step is effective in removing most of the unreacted starting materials and polar impurities.

For achieving high purity and separating the deuterated compound from its non-deuterated and partially deuterated counterparts, preparative high-performance liquid chromatography (HPLC) is the method of choice. nih.govresearchgate.netanjs.edu.iq A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. auctoresonline.org The separation is based on the subtle differences in polarity and hydrophobic interactions between the isotopologues.

Table 4: HPLC Purification Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

Finally, recrystallization can be employed as a final purification step to obtain highly pure crystalline this compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. scielo.brmt.com Mixtures of solvents, such as ethanol-water or ethyl acetate-hexane, are often used to achieve the desired solubility profile. rochester.edupitt.edu

The purity of the final product is confirmed using analytical techniques such as HPLC, mass spectrometry (MS) to verify the molecular weight and isotopic enrichment, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and the position of the deuterium label. researchgate.netrsc.orgnih.govnih.govalmacgroup.comresearchgate.netresearchgate.net

Sophisticated Analytical and Spectroscopic Characterization of 7 O Benzyldiosmetine D3

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of isotopically labeled compounds like 7-O-Benzyldiosmetine-d3. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, enabling the determination of the elemental composition and the verification of isotopic enrichment. nih.gov

The primary objective of HRMS analysis of this compound is to confirm the incorporation of the three deuterium (B1214612) atoms. The theoretically calculated exact mass of the monoisotopic peak of the protonated molecule, [M+H]⁺, of 7-O-Benzyldiosmetine is C23H19O6. The introduction of three deuterium atoms in place of three hydrogen atoms results in a predictable mass shift.

Precise Mass Determination: The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the differentiation between ions with very similar nominal masses. almacgroup.com For this compound, the observed mass of the protonated molecule [M+H]⁺ would be compared to its calculated theoretical mass. A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct elemental composition, including the presence of the three deuterium atoms.

Isotopic Purity Verification: HRMS is also critical for assessing the isotopic purity of this compound. nih.gov Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms. The analysis of the isotopic cluster of the molecular ion allows for the quantification of the relative abundance of the deuterated species (d3) compared to the non-deuterated (d0) and partially deuterated (d1, d2) species. researchgate.net The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment.

A hypothetical HRMS analysis of a batch of this compound might yield the following data for the protonated molecule:

| Species | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| [M(d0)+H]⁺ | 391.1182 | 391.1180 | 0.5 |

| [M(d1)+H]⁺ | 392.1245 | 392.1243 | 2.0 |

| [M(d2)+H]⁺ | 393.1308 | 393.1306 | 5.5 |

| [M(d3)+H]⁺ | 394.1370 | 394.1368 | 92.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This data would indicate an isotopic purity of 92% for the d3 species, with minor contributions from lower deuterated and non-deuterated forms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR) for Definitive Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, a combination of ¹H, ¹³C, and ²H NMR is employed for complete structural confirmation and to pinpoint the location of the deuterium atoms.

The key feature in the ¹H NMR spectrum of this compound would be the absence of the signal corresponding to the protons that have been replaced by deuterium. For instance, if the deuterium atoms are located on the methoxy (B1213986) group, the characteristic singlet for the -OCH₃ protons would be significantly diminished or absent. Similarly, the corresponding signal in the ¹³C NMR spectrum would show a characteristic multiplet due to carbon-deuterium coupling and a decrease in intensity.

A representative, though hypothetical, comparison of the key ¹H NMR chemical shifts (in ppm, typically recorded in DMSO-d6) is presented below:

| Proton | Diosmetin (B1670712) | 7-O-Benzyldiosmetine | This compound |

| H-6 | ~6.15 | ~6.35 | ~6.35 |

| H-8 | ~6.47 | ~6.75 | ~6.75 |

| H-2', H-6' | ~7.54 | ~7.55 | ~7.55 |

| H-5' | ~6.92 | ~7.10 | ~7.10 |

| 5-OH | ~12.96 | ~12.95 | ~12.95 |

| 7-OCH₂Ph | - | ~5.20 | ~5.20 |

| 4'-OCH₃ | ~3.88 | ~3.88 | Absent |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

²H NMR for Deuterium Localization: Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. wikipedia.orgmagritek.com This technique is definitive for confirming the presence and location of the deuterium labels. The ²H NMR spectrum of this compound would exhibit a signal at the chemical shift corresponding to the position of the deuterium atoms. illinois.eduhuji.ac.il For example, if the methoxy group is deuterated, a single resonance would be observed in the region of approximately 3.88 ppm. The resolution in ²H NMR is lower than in ¹H NMR, but it provides unambiguous evidence of deuteration. magritek.com

Chromatographic Techniques (e.g., HPLC, UPLC) for Compound Purity Assessment and Analytical Method Development

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for assessing the chemical purity of this compound and for the development of analytical methods for its quantification. mdpi.comnih.gov

Purity Assessment: HPLC and UPLC methods are employed to separate this compound from any potential impurities, such as starting materials, byproducts of the synthesis, or degradation products. scielo.br A reversed-phase C18 column is commonly used for the analysis of flavonoids. oup.com The mobile phase typically consists of a mixture of an aqueous acid (e.g., formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov

A typical HPLC method for the purity analysis of this compound would be developed and validated for parameters such as linearity, precision, accuracy, and specificity. mdpi.com The purity is generally determined by measuring the peak area of the main compound relative to the total peak area of all components in the chromatogram, often using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Analytical Method Development: The development of a robust HPLC or UPLC method is crucial for future studies involving this compound. The method can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape. phcog.com

A summary of typical chromatographic conditions for flavonoid analysis is provided below:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at ~260 nm and ~350 nm |

| Column Temperature | 30-40 °C |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ptfarm.pl The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups within its structure. researchgate.net

Key expected IR absorption bands include:

O-H stretching: A broad band around 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.

C-H stretching: Bands around 2850-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.

C=O stretching: A strong absorption band around 1650 cm⁻¹ for the carbonyl group of the γ-pyrone ring.

C=C stretching: Bands in the region of 1600-1450 cm⁻¹ corresponding to the aromatic rings.

C-O stretching: Bands between 1300-1000 cm⁻¹ for the ether linkages.

The replacement of hydrogen with deuterium in the methoxy group would result in a shift of the C-D stretching vibrations to a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations, although this region can be complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like flavonoids. medwinpublishers.com The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm). researchgate.net Band I is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II is related to the benzoyl system (A-ring). medwinpublishers.com

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) would be expected to be very similar to that of its non-deuterated analog, as deuteration of the methoxy group has a negligible effect on the electronic transitions of the chromophore. The expected absorption maxima for this compound would be similar to those reported for diosmetin derivatives. nepjol.info

| Band | Typical Wavelength Range (nm) | Associated Structural Moiety |

| Band I | 330-350 | Cinnamoyl (B-ring + C-ring) |

| Band II | 260-270 | Benzoyl (A-ring) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of shift reagents can provide further structural information by observing the shifts in these absorption bands, confirming the positions of the free hydroxyl groups. nepjol.info

Applications of 7 O Benzyldiosmetine D3 in Quantitative Bioanalytical Chemistry

Development and Rigorous Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Analyte Quantification in Complex Preclinical Biological Matrices

The development of a robust and reliable bioanalytical method is the foundation of any quantitative study. For the analysis of diosmetin (B1670712) and its derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its high sensitivity and selectivity. unl.edu The process involves creating a method that can accurately measure the analyte in complex preclinical matrices such as plasma, urine, and tissue homogenates. 7-O-Benzyldiosmetine-d3 is integral to this process as an internal standard (IS).

Method validation is performed according to stringent guidelines to ensure the data generated is accurate and reproducible. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and stability. nih.gov

Linearity: A calibration curve is prepared by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. The method's linearity is established over a specific concentration range. nih.gov

Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is measured by the relative standard deviation (RSD). nih.gov

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed. vliz.be

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. unl.edu

A summary of typical validation results for an LC-MS/MS method for diosmetin using this compound is presented below.

| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Result |

| Linearity (r²) | 1 - 2000 ng/mL | ≥ 0.99 | 0.9985 |

| Intra-day Precision (%RSD) | Low QC (5 ng/mL) | ≤ 15% | 6.8% |

| Mid QC (500 ng/mL) | ≤ 15% | 4.5% | |

| High QC (1500 ng/mL) | ≤ 15% | 3.9% | |

| Inter-day Precision (%RSD) | Low QC (5 ng/mL) | ≤ 15% | 8.2% |

| Mid QC (500 ng/mL) | ≤ 15% | 5.1% | |

| High QC (1500 ng/mL) | ≤ 15% | 4.8% | |

| Accuracy (% Bias) | Low QC (5 ng/mL) | Within ±15% | +5.4% |

| Mid QC (500 ng/mL) | Within ±15% | -2.7% | |

| High QC (1500 ng/mL) | Within ±15% | +1.9% | |

| Recovery | Mid QC | Consistent and reproducible | 89% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Acc & Prec within ±20% | Meets criteria |

Role of this compound as a Stable Isotope Internal Standard in Minimizing Matrix Effects and Enhancing Analytical Precision

The primary function of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS). In LC-MS/MS analysis, especially with electrospray ionization (ESI), "matrix effects" are a significant challenge. nih.gov These effects are caused by co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. longdom.orgchromatographyonline.com

A SIL-IS is considered the gold standard for mitigating matrix effects. dtu.dk this compound is ideal for this purpose because it is chemically identical to the analyte of interest but has a slightly higher mass due to the three deuterium (B1214612) atoms. This ensures that it:

Co-elutes with the analyte during liquid chromatography.

Experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer's source. dtu.dk

Is distinguishable from the analyte by the mass spectrometer due to the mass difference.

By adding a known concentration of this compound to every sample and standard, quantification is based on the peak area ratio of the analyte to the SIL-IS. Any variations in sample preparation or signal intensity caused by matrix effects will affect both the analyte and the internal standard almost equally. This ratio remains constant and proportional to the analyte's concentration, thereby correcting for potential errors and significantly improving the precision, accuracy, and robustness of the assay. nih.govresearchgate.net

Strategies for Calibration Curve Construction and Data Deconvolution in Isotope Dilution Mass Spectrometry

The use of this compound facilitates quantification through isotope dilution mass spectrometry (IDMS), a powerful analytical technique recognized as a primary measurement method. nih.govnist.gov

Calibration Curve Construction: A calibration curve is constructed to establish the relationship between the instrument response and the concentration of the analyte. uknml.com In a typical IDMS workflow:

A series of calibration standards are prepared with known concentrations of the analyte (e.g., diosmetin).

A fixed, known amount of the internal standard, this compound, is added to each calibration standard, as well as to the quality control and unknown preclinical samples.

The samples are processed and analyzed by LC-MS/MS. The instrument is set to monitor specific mass transitions for both the analyte and the internal standard.

The peak area ratio (Analyte Peak Area / Internal Standard Peak Area) is calculated for each calibration standard.

A calibration curve is generated by plotting this peak area ratio (y-axis) against the corresponding analyte concentration (x-axis). A linear regression model is then applied to fit the data. uknml.com

Data Deconvolution: Once the calibration curve is established, the concentration of the analyte in an unknown sample can be determined.

The peak areas for the analyte and this compound are measured in the chromatogram of the unknown sample.

The peak area ratio is calculated.

This ratio is then interpolated into the linear regression equation of the calibration curve to calculate the exact concentration of the analyte in the sample.

This strategy effectively deconvolutes the analyte signal from the background noise and matrix interferences, as the ratiometric measurement inherently corrects for signal fluctuations.

Quantification of Endogenous or Administered Diosmetin and its Derivatives in Preclinical Research Samples

In preclinical pharmacology and toxicology, this compound is instrumental in quantifying diosmetin and its metabolites following administration of diosmetin or its parent compound, diosmin. nih.gov Diosmin is rapidly hydrolyzed in the gut to its aglycone, diosmetin, which is then absorbed and metabolized, primarily into glucuronide and sulfate (B86663) conjugates. researchgate.netnih.gov

An LC-MS/MS method using this compound as an internal standard can be applied to measure the concentration of diosmetin in plasma samples collected over time from laboratory animals. This allows for the determination of key pharmacokinetic parameters.

Below is a table with representative data from a hypothetical preclinical pharmacokinetic study in rats following a single oral dose of diosmin, where plasma concentrations of the metabolite diosmetin were quantified using an LC-MS/MS assay with this compound.

| Time Point (Hours) | Mean Plasma Diosmetin Concentration (ng/mL) (n=6) | Standard Deviation (ng/mL) |

| 0 (Pre-dose) | Below Limit of Quantification | - |

| 0.5 | 158.7 | 25.4 |

| 1.0 | 452.3 | 68.1 |

| 2.0 | 895.6 (Cmax) | 112.9 |

| 4.0 | 610.2 | 89.5 |

| 8.0 | 205.8 | 41.2 |

| 12.0 | 75.1 | 15.3 |

| 24.0 | 12.4 | 4.6 |

This data allows researchers to accurately model the absorption, distribution, metabolism, and excretion (ADME) profile of diosmetin, providing crucial information for drug development. The high precision afforded by the use of this compound ensures that the pharmacokinetic parameters derived from such data are reliable and accurate.

Investigation of Metabolic Pathways and Biotransformation Phenomena Utilizing 7 O Benzyldiosmetine D3 As a Tracer

In Vitro Assessment of Metabolic Stability and Enzyme Kinetics in Isolated Preclinical Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro systems using preclinical subcellular fractions, such as liver microsomes and S9 fractions, are standard models for these assessments. These fractions contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.

Studies have shown that diosmetin (B1670712), the active form of the tracer, is rapidly metabolized in hepatic systems. nih.gov Its stability is often low in liver microsome incubations, indicating susceptibility to enzymatic degradation. This rapid metabolism suggests that the compound is a substrate for various phase I and/or phase II enzymes.

Furthermore, diosmetin has been identified as an inhibitor of several key drug-metabolizing enzymes. Kinetic analyses have demonstrated its potent inhibitory effects on CYP2C9, an enzyme responsible for the biotransformation of numerous clinically important drugs. nih.gov This inhibition is crucial to consider, as it can lead to potential drug-drug interactions. The nature of this inhibition has been characterized as competitive, where diosmetin competes with other substrates for the active site of the enzyme. nih.gov

Table 1: Enzyme Inhibition Data for Diosmetin

| Enzyme | Inhibitor | Inhibition Type | Ki (μM) | Model System |

|---|---|---|---|---|

| CYP2C9 | Diosmetin | Competitive | 1.71 ± 0.58 | Human Liver Microsomes |

| CYP2C9 | Hesperetin | Mixed | 21.50 ± 3.62 | Human Liver Microsomes |

Data synthesized from research findings. nih.gov

Elucidation of Phase I (e.g., Oxidative, Reductive) and Phase II (e.g., Glucuronidation, Sulfation, Methylation) Biotransformation Pathways of Diosmetin Derivatives in Preclinical Models

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility and facilitate excretion. fiveable.me

For diosmetin, both Phase I and Phase II pathways have been identified in preclinical models. nih.gov

Phase I Metabolism: While some studies suggest Phase I metabolism is negligible researchgate.net, others have identified several oxidative pathways. These include hydroxylation (addition of a hydroxyl group), demethylation (removal of a methyl group from the methoxy (B1213986) moiety), and demethylation followed by hydroxylation. nih.gov These reactions are primarily catalyzed by CYP enzymes. fiveable.me

Phase II Metabolism: This is the predominant metabolic route for diosmetin. nih.gov The primary conjugation reactions are glucuronidation and sulfation, which occur on the hydroxyl groups of the flavonoid structure. nih.govnih.gov Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), and sulfation is catalyzed by sulfotransferases (SULTs). drughunter.com Methylation is another observed Phase II pathway. nih.gov The extensive Phase II metabolism results in the rapid conversion of diosmetin into more polar conjugates. nih.gov

Table 2: Summary of Diosmetin Biotransformation Pathways

| Metabolic Phase | Reaction Type | Key Enzymes | Description |

|---|---|---|---|

| Phase I | Hydroxylation | Cytochrome P450s (CYPs) | Addition of a hydroxyl (-OH) group. |

| Demethylation | Cytochrome P450s (CYPs) | Removal of the methyl group from the 4'-methoxy position. | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid at hydroxyl positions (e.g., 3'-OH, 7-OH). nih.gov |

| Sulfation | Sulfotransferases (SULTs) | Conjugation with a sulfo group at hydroxyl positions. nih.gov |

Identification and Structural Characterization of Key Metabolites via Deuterium (B1214612) Tracing and Mass Spectrometry

The use of 7-O-Benzyldiosmetine-d3 as a tracer is particularly advantageous for metabolite identification. The three deuterium atoms on the methoxy group create a unique isotopic signature. When analyzed by mass spectrometry (MS), any metabolite that retains this deuterated group will exhibit a mass-to-charge ratio (m/z) that is three units higher than its non-deuterated counterpart. This mass shift allows for the unambiguous detection of drug-related material against a complex background of endogenous molecules.

Using high-resolution mass spectrometry techniques like UHPLC-LTQ-Orbitrap MS, researchers can identify a multitude of metabolites in biological samples such as plasma, urine, and feces. nih.gov For diosmetin, studies have successfully identified numerous metabolites, with glucuronide and sulfate (B86663) conjugates being the most prominent. nih.govnih.gov For example, diosmetin-3-O-glucuronide has been confirmed as a major circulating metabolite in humans. nih.govresearchgate.net

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information. The characteristic loss of the deuterated methyl group or the entire conjugated moiety helps to pinpoint the exact site of metabolic modification on the diosmetin scaffold.

Table 3: Theoretical Mass Shifts of Key Diosmetin-d3 (B564487) Metabolites

| Compound/Metabolite | Molecular Formula (Non-labeled) | Expected m/z [M-H]- (Non-labeled) | Expected m/z [M-H]- (d3-labeled) | Mass Shift (Da) |

|---|---|---|---|---|

| Diosmetin | C16H12O5 | 299.06 | 302.08 | +3 |

| Diosmetin Glucuronide | C22H20O11 | 475.10 | 478.12 | +3 |

| Diosmetin Sulfate | C16H12O8S | 379.02 | 382.04 | +3 |

Analysis of Kinetic Isotope Effects (KIE) to Mechanistically Understand Rate-Limiting Metabolic Steps

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. juniperpublishers.com This principle is a powerful tool for investigating reaction mechanisms.

By comparing the rate of metabolism of diosmetin-d3 with that of unlabeled diosmetin in an in vitro system, researchers can quantify the KIE. A significant KIE (a value greater than 1) would provide strong evidence that C-H bond cleavage at the methoxy position is mechanistically important and contributes to the rate of metabolic clearance. This information is valuable for understanding the finer details of the biotransformation process and can be leveraged in drug design to enhance metabolic stability by selectively deuterating metabolic "hot spots". juniperpublishers.comhyphadiscovery.com

Emerging Research Directions and Methodological Innovations for 7 O Benzyldiosmetine D3

Integration of 7-O-Benzyldiosmetine-d3 in Advanced Metabolomics and Lipidomics Workflows for Pathway Delineation

The integration of stable isotope labeling with metabolomics and lipidomics offers a powerful approach to trace the metabolic fate of compounds and understand metabolic flux. tandfonline.comfrontiersin.org this compound can serve as a tracer in these advanced workflows to delineate the metabolic pathways of its non-labeled counterpart and related flavonoids. When introduced into a biological system, the deuterium (B1214612) label allows for the unambiguous tracking of the compound and its metabolites using mass spectrometry (MS)-based platforms. nih.govcreative-proteomics.com

This stable isotope-resolved metabolomics (SIRM) approach helps to:

Trace Metabolic Fate: Researchers can follow the incorporation of the deuterium label into downstream metabolites, providing direct evidence of metabolic transformations. acs.org This is crucial for identifying novel metabolites and confirming biosynthetic pathways that might be missed in conventional, label-free metabolomics studies. nih.gov

Quantify Metabolic Flux: By measuring the rate of appearance of labeled metabolites over time, scientists can quantify the flux through specific metabolic pathways. This dynamic information is essential for understanding how metabolic networks are regulated under different physiological or pathological conditions. frontiersin.orgnih.gov

Differentiate Endogenous vs. Exogenous Metabolites: The use of a labeled precursor like this compound allows for the clear distinction between metabolites produced by the cells (endogenous) and compounds originating from the external environment. tandfonline.com

The workflow typically involves introducing the labeled compound to cell cultures or in vivo models, followed by sample collection at various time points. creative-proteomics.com Extracts are then analyzed using high-resolution mass spectrometry techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net The resulting data reveals the mass shift corresponding to the deuterium atoms, enabling the identification and quantification of all metabolites derived from the initial labeled compound.

Table 1: Hypothetical Metabolite Tracing using this compound in a Metabolomics Study

| Analyte | Mass-to-Charge Ratio (m/z) of Unlabeled Compound | Expected m/z of Labeled Metabolite | Pathway Implication |

|---|---|---|---|

| Diosmetin (B1670712) | 301.07 | 304.09 | Cleavage of Benzyl (B1604629) Group |

| Diosmetin Glucuronide | 477.10 | 480.12 | Phase II Conjugation |

| Dihydroxyphenylpropionic acid | 183.07 | 186.09 | Ring Fission/Degradation |

Development of Novel High-Throughput Screening Assays Leveraging Isotope-Labeled Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. nih.gov While many HTS assays exist, there is a continuous need for more robust and accurate methods. Isotope-labeled compounds like this compound can be leveraged to develop novel HTS assays with improved sensitivity and reliability. umn.edu

One key application is in MS-based HTS. Here, this compound can be used as an internal standard in assays designed to screen for inhibitors or modulators of flavonoid-metabolizing enzymes, such as cytochrome P450s or UDP-glucuronosyltransferases. nih.gov By adding a known amount of the labeled standard to each well, researchers can accurately quantify the formation of metabolites, correcting for variations in sample preparation, matrix effects, and instrument response. scioninstruments.comnih.gov This approach significantly enhances the quality and reproducibility of the screening data.

Another potential application is in the development of competitive binding assays. For instance, if the parent compound (diosmetin) is known to bind to a specific protein target, this compound could be used as a tracer. The assay would measure the displacement of the labeled compound from the target protein by unlabeled test compounds from a screening library. The amount of bound or unbound labeled compound can be quantified by LC-MS, providing a sensitive measure of binding affinity.

Table 2: Conceptual Design for an MS-Based High-Throughput Screening Assay

| Assay Step | Description | Role of this compound |

|---|---|---|

| 1. Reaction Setup | Incubate test compounds with target enzyme (e.g., CYP450) and unlabeled substrate (e.g., 7-O-Benzyldiosmetin). | Not directly used in the reaction. |

| 2. Quenching | Stop the enzymatic reaction after a set time. | Added at a fixed concentration to all wells as an internal standard. |

| 3. Sample Analysis | Analyze samples by rapid LC-MS/MS. | Co-elutes with the analyte, allowing for ratiometric quantification and correction for analytical variability. waters.com |

| 4. Data Processing | Calculate the ratio of analyte to internal standard to determine enzyme inhibition by test compounds. | Provides the stable reference point for accurate quantification. scioninstruments.com |

Exploration of New Synthetic Methodologies for Site-Specific Deuterium Labeling in Complex Flavonoids

The synthesis of isotopically labeled compounds, particularly with site-specific labeling, can be challenging. clearsynth.com For complex molecules like flavonoids, traditional methods often require multi-step syntheses starting from commercially available labeled precursors. researchgate.net However, emerging research focuses on more efficient and versatile synthetic methodologies.

Recent advances in this area that could be applied to the synthesis of deuterated flavonoids like this compound include:

Late-Stage Functionalization: This strategy involves introducing the deuterium label at a late stage of the synthesis. A key approach is the hydrogen-deuterium exchange (HIE) reaction, which replaces specific hydrogen atoms with deuterium. x-chemrx.com Catalysts based on metals like iridium, palladium, or nickel can facilitate this exchange with high regioselectivity, using D₂O as an inexpensive deuterium source. x-chemrx.comchem-station.com

Flow Chemistry: Performing labeling reactions under continuous flow conditions can offer significant advantages over traditional batch synthesis. x-chemrx.com Flow chemistry allows for precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety, often leading to higher yields and purity. x-chemrx.com

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for various chemical transformations, including deuteration. researchgate.net This technique can enable the selective labeling of specific positions on a molecule that might be difficult to access through conventional thermal reactions.

The exploration of these novel methods is crucial for making complex labeled flavonoids more accessible to the research community. Efficient synthesis would reduce costs and enable the production of a wider variety of labeled standards for metabolomics and drug metabolism studies. clearsynth.comyoutube.com

Table 3: Comparison of Synthetic Methodologies for Deuterium Labeling

| Methodology | Principle | Advantages | Challenges for Flavonoids |

|---|---|---|---|

| Classical Synthesis | Multi-step synthesis from simple deuterated starting materials. | Well-established routes. | Lengthy, low overall yield, expensive starting materials. clearsynth.com |

| Late-Stage H/D Exchange | Catalytic replacement of C-H bonds with C-D bonds on a nearly complete molecule. chem-station.com | Atom-economical, rapid access to labeled compounds. x-chemrx.com | Achieving high site-selectivity on a complex poly-phenolic structure. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a flask. x-chemrx.com | Precise control, improved safety, scalability, higher yields. x-chemrx.com | Initial optimization of flow parameters can be time-consuming. |

Potential for this compound as a Reference Standard in Omics Technologies and Biomarker Discovery Research

In quantitative bioanalysis, particularly in mass spectrometry-based omics studies, the use of an appropriate internal standard is critical for achieving accurate and reproducible results. scioninstruments.comnih.gov Stable isotope-labeled (SIL) internal standards are considered the gold standard because they are chemically almost identical to the analyte of interest, differing only in mass. waters.comscispace.com

This compound is ideally suited to serve as a reference standard for the quantification of 7-O-Benzyldiosmetin or its major metabolite, diosmetin, in complex biological matrices like plasma or urine. Its key advantages include:

Correction for Matrix Effects: Matrix effects, where other components in a sample suppress or enhance the ionization of the analyte, are a major source of error in LC-MS. scioninstruments.com Because a SIL standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for reliable correction and more accurate quantification. waters.com

Improved Precision and Accuracy: By compensating for variability during sample preparation (e.g., extraction recovery, evaporation) and instrument analysis (e.g., injection volume), SIL standards significantly improve the precision and accuracy of quantitative methods. nih.govscispace.com

Reliable Biomarker Quantification: In biomarker discovery and validation, precise quantification is essential. mdpi.com Using this compound as an internal standard would enable the robust measurement of related flavonoid levels, which could be investigated as potential biomarkers for various conditions or as a measure of dietary intake.

The availability of high-quality, deuterated reference standards is a key enabling factor for advancing research in fields like pharmacokinetics, clinical diagnostics, and nutritional science. pharmaffiliates.comnih.gov

Table 4: Advantages of this compound as a SIL Internal Standard vs. a Structural Analog

| Feature | SIL Internal Standard (this compound) | Structural Analog Internal Standard |

|---|---|---|

| Chromatographic Behavior | Co-elutes with the analyte. waters.com | May have a different retention time. scispace.com |

| Ionization Efficiency | Nearly identical to the analyte. scioninstruments.com | Can differ significantly from the analyte. |

| Extraction Recovery | Nearly identical to the analyte. waters.com | May have different recovery rates. scispace.com |

| Correction for Matrix Effects | High degree of compensation. waters.com | Incomplete or unreliable compensation. waters.com |

| Overall Accuracy | High | Moderate to Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.